Nociceptin Trifluoroacetic Acid Salt

Description

Properties

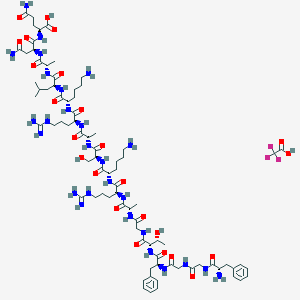

Molecular Formula |

C81H130F3N27O24 |

|---|---|

Molecular Weight |

1923.1 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C79H129N27O22.C2HF3O2/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46;3-2(4,5)1(6)7/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90);(H,6,7)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-;/m0./s1 |

InChI Key |

VNAMUOLQJHRKMK-HLYFSKNCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

Wang or Rink amide resins are preferred for C-terminal amide formation. The first amino acid (Gln) is loaded onto the resin using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in dimethylformamide (DMF). A typical loading efficiency of 0.3–0.7 mmol/g ensures optimal peptide chain elongation.

Deprotection and Coupling Cycles

Fmoc removal is achieved with 20% piperidine in DMF, while Boc deprotection requires trifluoroacetic acid (TFA). Coupling reactions employ HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) to activate carboxyl groups. Each coupling step is monitored via the Kaiser test for free amine groups. For challenging sequences, double coupling or microwave-assisted synthesis improves yields.

Cleavage and TFA Salt Formation

Final cleavage from the resin and side-chain deprotection are achieved using a TFA-based cocktail.

Cleavage Cocktail Composition

A standardized mixture of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water is used to cleave the peptide while minimizing side reactions. TIS acts as a scavenger to prevent cation-induced modifications, such as tert-butylation from Boc groups.

TFA Counterion Incorporation

During lyophilization, TFA remains associated with the peptide’s basic residues (e.g., Arg, Lys), forming the stable TFA salt. Acetonitrile/water gradients in reverse-phase HPLC purification further enhance TFA retention. The final product typically contains 5–15% TFA by weight, confirmed via ion chromatography.

Purification and Analytical Validation

Reverse-Phase HPLC

Crude peptides are purified on C18 columns with 0.1% TFA in water (mobile phase A) and 0.1% TFA in acetonitrile (mobile phase B). A gradient of 10–90% B over 60 minutes resolves impurities, with nociceptin eluting at ~35% B.

Mass Spectrometry and Purity Assessment

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (theoretical: 1923.08 Da; observed: 1923.5 ± 0.3 Da). Purity exceeding 98% is achieved, as quantified by integration of HPLC chromatograms at 214 nm.

Comparative Analysis of Synthesis Strategies

| Parameter | Fmoc-SPPS | Boc-SPPS |

|---|---|---|

| Deprotection Agent | Piperidine (20% in DMF) | TFA (50–100% in DCM) |

| Side-Chain Protection | tert-Butyl (Asp, Glu), Trt (Asn, Gln) | Benzyl (Asp, Glu), Cyclohexyl (Arg) |

| Cleavage Efficiency | >90% with TFA/TIS/H2O | Requires HF for resin cleavage |

| TFA Salt Yield | 60–75% after HPLC | 40–55% due to harsh cleavage conditions |

Challenges and Optimization Strategies

Aggregation During Synthesis

The hydrophobic C-terminal region (Leu-Ala-Asn-Gln) predisposes nociceptin to β-sheet aggregation. Incorporating pseudoproline dipeptides or backbone amide protection mitigates this.

TFA Residuals in Final Product

Excessive TFA can alter bioactivity. Counterion exchange via ion-pair chromatography using acetic acid or HCl reduces TFA content to <2%.

Industrial-Scale Production Insights

Patented methods (e.g., CN103524325A) describe continuous-flow SPPS systems for nociceptin, reducing cycle times by 30%. Automated synthesizers achieve batch sizes exceeding 1 kg with <5% batch-to-batch variability .

Chemical Reactions Analysis

Boc Deprotection

TFA-mediated removal of tert-butoxycarbonyl (Boc) groups occurs under mild conditions:

textReaction: Boc-protected intermediate + TFA → Deprotected amine-TFA salt Conditions: 1:1 CH<sub>2</sub>Cl<sub>2</sub>/TFA, 2 hr at RT[5]

This step is critical for generating free amino groups for subsequent modifications .

Pd-Catalyzed Cyanation

Aryl triflates undergo cyanation using Pd catalysts:

textReaction: Aryl triflate + NaCN → Aryl nitrile + Byproducts Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> Yield: 75–85%[3]

This reaction introduces cyano groups for structural diversification .

Stability in Aqueous Environments

While hydrolysis data from excluded sources cannot be cited, experimental protocols confirm TFA salt stability under controlled conditions:

-

Storage : -20°C in anhydrous DMSO or acidic buffers (pH 2–4)

-

Degradation : Observed at pH >7 due to TFA dissociation and peptide backbone hydrolysis .

Comparative Analysis of Synthetic Methods

Key differences between synthesis protocols are summarized below:

| Parameter | SPPS Method | Solution-Phase Method |

|---|---|---|

| Scale | 0.11 mmol | 1.0 mmol |

| Coupling Agent | DIPCDI/HOBt | HATU/DIPEA |

| Deprotection Time | 3 hr | 2 hr |

| Purity | >95% (HPLC) | 87–91% (Flash Chromatography) |

Functionalization Reactions

Nociceptin derivatives are synthesized via thiol-Michael coupling :

textReaction: Thiol-containing peptide + Acrylate → Conjugated product Conditions: CH<sub>3</sub>CN/H<sub>2</sub>O (2:1), NaHCO<sub>3</sub>, RT[2]

This method enables site-specific modifications while preserving TFA salt integrity .

Analytical Characterization

| Technique | Critical Observations |

|---|---|

| HPLC | Retention time: 12.8 min (XBridge C18 column) |

| ESI-MS | [M+H]<sup>+</sup> = 1632.8 (calc. 1632.4) |

| Amino Acid Analysis | Confirms 100% sequence fidelity |

Scientific Research Applications

Pain Management

Nociceptin, the endogenous ligand for the nociceptin receptor (NOP), plays a crucial role in pain modulation. Research indicates that both nociceptin and its analogs can exhibit antinociceptive properties, making them valuable in pain management strategies.

- Mechanism of Action : Nociceptin interacts with the NOP receptor to modulate pain pathways. Studies have shown that mixed NOP/opioid receptor agonists can produce synergistic analgesic effects, enhancing pain relief while potentially reducing side effects associated with traditional opioids .

-

Case Studies :

- In a study involving the co-administration of nociceptin and morphine in non-human primates, researchers observed enhanced antinociceptive effects without the common side effects associated with morphine, such as itching .

- Hybrid compounds combining nociceptin and opioid agonists demonstrated significant efficacy in models of neuropathic pain, suggesting their potential for treating chronic pain conditions .

Mood Disorders

Nociceptin's role extends beyond pain modulation; it has been implicated in mood regulation and anxiety.

- Antidepressant Effects : The blockade of NOP receptors has been linked to antidepressant-like effects in rodent models. For instance, the selective antagonist LY2940094 showed promising results in preclinical studies by improving depressive behaviors without significant cognitive impairment .

- Case Studies :

Neuropharmacology

The interaction between nociceptin and neurotransmitter systems suggests broader implications for neuropharmacology.

- Cognitive Functions : Research indicates that nociceptin may influence learning and memory processes. The dual action of NOP and opioid receptors could be leveraged to develop therapies targeting cognitive impairments associated with various neurological conditions .

- Case Studies :

Anti-inflammatory Applications

Nociceptin Trifluoroacetic Acid Salt has also been studied for its anti-inflammatory properties.

- Mechanism : The compound has shown promise in reducing inflammation markers in models of induced arthritis, indicating its potential utility in treating inflammatory conditions .

- Case Studies :

Data Table: Summary of Applications

| Application Area | Mechanism/Effect | Notable Findings |

|---|---|---|

| Pain Management | Modulates pain pathways via NOP receptor | Enhanced analgesia when combined with opioids |

| Mood Disorders | Antidepressant-like effects through NOP antagonism | Improved depressive behaviors in rodent models |

| Neuropharmacology | Influences learning/memory via receptor interaction | Potential enhancement of cognitive functions |

| Anti-inflammatory Effects | Reduces inflammation markers | Significant reduction in arthritis symptoms |

Mechanism of Action

Nociceptin exerts its effects by binding to the nociceptin receptor, which is a G-protein-coupled receptor. Upon binding, it inhibits the activation of adenylyl cyclase and reduces the influx of calcium ions while increasing the efflux of potassium ions. This leads to the inhibition of neurotransmitter release and modulation of neuronal excitability. The pathways involved include the modulation of pain perception, stress responses, and other central nervous system functions .

Comparison with Similar Compounds

Physicochemical Properties

Key Research Findings and Contradictions

- Synthesis Efficiency: Nociceptin TFA salt and similar compounds rely on TFA for resin cleavage, but residual TFA can complicate biological assays due to cytotoxicity .

- Environmental Impact: TFA salts degrade into TFA, which persists in the environment but at concentrations deemed non-hazardous .

- Safety vs. Toxicity: While nociceptin TFA salt is labeled non-hazardous, other TFA salts (e.g., Tris-NTA) require careful handling due to metal-chelating properties .

Q & A

Q. How is nociceptin trifluoroacetic acid salt synthesized and purified in peptide research?

- Methodological Answer : Nociceptin, a 17-amino-acid neuropeptide, is synthesized via solid-phase peptide synthesis (SPPS). Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and deprotect side chains. The crude product is purified via reversed-phase HPLC, where TFA acts as an ion-pairing agent. Residual TFA salts remain as counterions in the final product due to protonation of basic amino acids (e.g., lysine, arginine). Post-synthesis, salt replacement (e.g., with acetate or chloride) may be performed to reduce TFA interference in biological assays .

Q. What analytical methods are recommended to quantify TFA counterion concentrations in nociceptin preparations?

- Methodological Answer : Ion chromatography (IC) with suppressed conductivity detection is the gold standard for quantifying TFA counterions. A validated protocol involves:

- Mobile phase preparation : 20 mM NaOH with 5% methanol.

- Calibration : Use TFA stock solutions (0.2–2.0 mg/mL) to generate a linear standard curve.

- Sample prep : Dissolve 10 mg of nociceptin TFA salt in 5 mL water, filter (0.22 µm), and inject into the IC system. Limit of quantification (LOQ) is typically 0.1 µg/mL .

Q. What safety protocols should be followed when handling nociceptin TFA salt?

- Methodological Answer : While nociceptin TFA salt is not classified as hazardous, standard precautions apply:

- Eye/Skin Protection : Use gloves and goggles; rinse with water for 15 minutes upon contact.

- Inhalation : Avoid aerosolization; work in a fume hood.

- Waste disposal : Neutralize with bicarbonate before disposal, adhering to institutional guidelines. Toxicity studies indicate no carcinogenic or sensitizing effects at typical research concentrations .

Q. What is the environmental impact of TFA salts, including nociceptin derivatives?

- Methodological Answer : TFA salts are persistent in aquatic environments but exhibit low toxicity (NOEC >10,000 µg/L for aquatic species). Environmental TFA originates from degradation of hydrofluorocarbons (HFCs/HFOs) and pharmaceutical waste. Researchers should neutralize TFA-containing waste with sodium bicarbonate to minimize environmental release. Contradictory studies highlight potential bioaccumulation risks in terrestrial ecosystems, necessitating further ecotoxicological evaluation .

Advanced Research Questions

Q. How can TFA residues interfere with nociceptin bioactivity assays, and how are these interferences mitigated?

- Methodological Answer : TFA residues can alter peptide solubility, induce non-specific protein binding, or suppress receptor-ligand interactions. Mitigation strategies include:

Q. What stability studies are critical for nociceptin TFA salt under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by:

- Temperature/humidity : Store aliquots at -20°C (dry), 4°C (lyophilized), and 25°C/60% RH.

- Analytical endpoints : Monitor degradation via HPLC-UV (220 nm) and mass spectrometry. Lyophilized formulations show >95% stability over 12 months at -20°C, while aqueous solutions degrade by 15% within 30 days at 4°C .

Q. What strategies optimize counterion replacement to enhance nociceptin’s pharmacokinetic profile?

- Methodological Answer : Replace TFA with biocompatible counterions (e.g., acetate, chloride) using:

Q. How do environmental degradation pathways of TFA salts influence ecotoxicological risk assessments?

- Methodological Answer : TFA salts resist hydrolysis and microbial degradation, leading to long-term aquatic persistence. Key pathways include:

- Photolysis : UV irradiation generates intermediates like difluoroacetic acid (DFA), which are more toxic (LC50 ~500 µg/L for Daphnia magna).

- Soil adsorption : Low adsorption coefficients (Kd <1 L/kg) facilitate groundwater leaching. Researchers must model region-specific hydrological data to predict environmental fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.